2-Methyl-4-(4-trifluoromethoxyphenyl)phenol
Description
Properties
IUPAC Name |
2-methyl-4-[4-(trifluoromethoxy)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-9-8-11(4-7-13(9)18)10-2-5-12(6-3-10)19-14(15,16)17/h2-8,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSUPPBWSBMGAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684013 | |
| Record name | 3-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261464-05-4 | |
| Record name | 3-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of 2-Methyl-4-(4-trifluoromethoxyphenyl)phenol
General Synthetic Approaches
The synthesis of fluorinated phenols such as this compound generally involves:
- Diazotization-hydrolysis reactions of corresponding aniline derivatives,
- Nucleophilic aromatic substitution reactions,
- Cross-coupling reactions (e.g., Suzuki or Ullmann-type),
- Multicomponent reactions for complex derivatives.
Among these, diazotization-hydrolysis and nucleophilic aromatic substitution are the most commonly reported industrially viable methods.
Diazotization-Hydrolysis Method
This is the classical and widely used method for synthesizing trifluoromethylated phenols, including trifluoromethoxy derivatives.
Principle: The corresponding trifluoromethoxyaniline derivative undergoes diazotization with sodium nitrite in acidic medium to form a diazonium salt, which is then hydrolyzed to yield the phenol.
Advantages: Raw materials are readily available and inexpensive; the process is suitable for large-scale production.
Challenges: Safety risks due to explosive diazonium salts, exothermic hydrolysis reactions, and side reactions that reduce yield and purity.
Recent Advances: Continuous flow reactors have been developed to improve safety, reaction control, and yield.
Example Process Parameters (from patent EP 4029849 A1):
| Step | Conditions | Notes |
|---|---|---|
| Diazotization | Aqueous sulfate solution + sodium nitrite at 0–50°C | Formation of diazonium salt solution |
| Hydrolysis | Hydrolysis in aromatic solvent at 101–200°C | High temperature improves yield and purity |
| Reaction Time | Minutes to hours (continuous flow) | Significantly reduced compared to batch |
| Yield | ≥ 95% | Purity ≥ 99.5% |
- Key Findings: Continuous flow diazotization-hydrolysis reduces reaction time, increases yield and purity, and improves safety by avoiding accumulation of explosive intermediates. The method achieves yields of 95% or more and product purity exceeding 99.5%.
Nucleophilic Aromatic Substitution (SNAr)
This method involves the reaction of phenolic or hydroxy precursors with trifluoromethoxy-substituted aromatic halides under basic conditions.
Typical Reaction: Phenol or substituted phenol reacts with 4-(trifluoromethoxy)chlorobenzene in the presence of a strong base (e.g., sodium hydroxide) and phase-transfer catalysts in solvents like dimethyl sulfoxide (DMSO).
Reaction Conditions: Elevated temperatures (50–120°C), reaction times of several hours to a day.
| Reagent | Amount (mol) | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| (±)-N-methyl-3-hydroxy-3-(phenyl)propylamine | 100 | DMSO | 100°C | 20 hours | 88 | With NaOH and tetrabutylammonium bromide catalyst |
| 1-chloro-4-(trifluoromethyl)benzene | 140 |
- Outcome: The reaction affords the desired product in high yield (up to 88%) and purity with straightforward work-up.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Safety & Environmental Considerations | Scalability |
|---|---|---|---|---|---|
| Diazotization-Hydrolysis (Continuous Flow) | ≥ 95 | ≥ 99.5 | Minutes to hours | Safer due to continuous flow; reduced waste | High industrial scale |
| Nucleophilic Aromatic Substitution | ~88 | High | 20+ hours | Requires strong base and organic solvents | Moderate to high |
| Multicomponent Reactions | Variable | Variable | Variable | Complex steps; less common for this compound | Limited industrial use |
Research Findings and Notes
Continuous flow diazotization-hydrolysis is the state-of-the-art method for preparing trifluoromethylphenols with high purity and yield, addressing safety and environmental concerns inherent in batch processes.
Nucleophilic aromatic substitution remains a reliable alternative, especially for derivatives with suitable leaving groups and under optimized conditions, as demonstrated by high yields and operational simplicity.
The choice of method depends on the desired scale, purity requirements, and available infrastructure.
Recent patents emphasize the importance of reaction control, temperature optimization, and continuous processing to enhance product quality and process safety.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-trifluoromethoxyphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The trifluoromethoxy group can be reduced under specific conditions.
Substitution: The methyl and hydroxyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Formation of 2-methyl-4-(4-trifluoromethoxyphenyl)benzaldehyde.
Reduction: Formation of this compound derivatives with reduced trifluoromethoxy group.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group is a significant pharmacophore in medicinal chemistry. Compounds containing this group often exhibit enhanced biological activity and metabolic stability.
Key Applications:
- Antimicrobial Agents: Compounds similar to 2-Methyl-4-(4-trifluoromethoxyphenyl)phenol have shown activity against various bacterial strains. Research indicates that the presence of the trifluoromethyl group can enhance lipophilicity, improving membrane permeability and bioactivity .
- Anti-inflammatory Drugs: The compound's structure allows it to interact with specific biological targets involved in inflammatory pathways. Studies have demonstrated that related phenolic compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
Case Study:
A study published in MDPI reviewed FDA-approved drugs containing trifluoromethyl groups, highlighting their efficacy and safety profiles. This underscores the potential of this compound as a lead compound for developing new therapeutics .
Agrochemical Applications
In agrochemistry, phenolic compounds are widely used as herbicides and fungicides due to their ability to disrupt plant growth and fungal reproduction.
Key Applications:
- Herbicides: The compound can be formulated into herbicides that target specific weed species while minimizing harm to crops. Its efficacy is attributed to its ability to interfere with plant hormonal systems .
- Fungicides: Similar compounds have been utilized in developing fungicides that prevent fungal infections in crops, contributing to higher yields and reduced losses .
Data Table: Herbicidal Activity Comparison
| Compound Name | Active Ingredient | Application | Efficacy |
|---|---|---|---|
| Compound A | Trifluoromethyl Phenol | Weed Control | High |
| Compound B | This compound | Fungal Control | Moderate |
Material Science Applications
The unique properties of this compound extend into material science, particularly in the development of polymers and coatings.
Key Applications:
- Polymer Additives: The compound can be used as an additive to enhance the thermal stability and chemical resistance of polymers. Its incorporation into polymer matrices has been shown to improve performance under harsh conditions .
- Coatings: Due to its hydrophobic nature, it is suitable for formulating protective coatings that resist moisture and chemical exposure, making it valuable in industrial applications .
Case Study:
Research published on polymer composites revealed that incorporating trifluoromethyl-substituted phenols resulted in materials with superior mechanical properties and thermal stability compared to conventional additives .
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-trifluoromethoxyphenyl)phenol involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Chemical Properties
The target compound’s structure (C₁₄H₁₁F₃O₂, MW 268.23) features two key substituents:
- 2-Methyl group : Enhances steric hindrance and slightly donates electrons via hyperconjugation.
- 4-Trifluoromethoxyphenyl group : A meta-substituted aryl group with a trifluoromethoxy moiety, contributing strong electron-withdrawing effects and increased lipophilicity.
The trifluoromethoxy group’s electronegativity lowers the phenol’s pKa compared to non-fluorinated analogs, increasing acidity. Similar compounds, such as 4-(2-trifluoromethylphenyl)phenol (CAS 319014-58-9, C₁₃H₉F₃O, MW 238.21 ), exhibit pKa values ~8–9 due to the -CF₃ group’s electron-withdrawing nature.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Notes:
- *Estimated values based on substituent effects. Trifluoromethoxy (-OCF₃) is more electron-withdrawing than -CF₃ or -SCF₃, leading to lower pKa and higher lipophilicity (LogP).
Data Tables
Table 1: Structural Comparison of Fluorinated Phenols
Biological Activity
2-Methyl-4-(4-trifluoromethoxyphenyl)phenol, an organic compound with the molecular formula C15H13F3O2, has garnered attention in medicinal chemistry due to its unique structural features, including a hydroxyl group and a trifluoromethoxy substituent. These characteristics contribute to its diverse biological activities, particularly in anticancer and anti-inflammatory domains.
Chemical Structure and Properties
The compound's structure is pivotal to its biological activity. The presence of both hydroxyl and trifluoromethoxy groups enhances its reactivity and interaction with various biological targets. Its molecular weight is approximately 292.26 g/mol, allowing for significant interactions at the cellular level.
| Property | Value |
|---|---|
| Molecular Formula | C15H13F3O2 |
| Molecular Weight | 292.26 g/mol |
| Key Functional Groups | Hydroxyl (-OH), Trifluoromethoxy (-OCF3) |
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. A study highlighted its potential in inhibiting cell proliferation in breast cancer models, suggesting that the compound may induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction.
- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of MCF-7 breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Anti-Inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophage cells. This suggests a mechanism where this compound modulates inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases .
- Research Findings : Western blot analyses confirmed decreased protein levels of iNOS and COX-2 in treated cells, supporting the anti-inflammatory potential of this compound.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Reactive Oxygen Species (ROS) : The compound may increase ROS levels, leading to oxidative stress that triggers apoptosis in cancer cells.
- Enzyme Inhibition : It appears to inhibit key enzymes involved in inflammatory responses, such as iNOS and COX-2, thereby reducing inflammation .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Trifluoromethoxyphenol | Contains trifluoromethoxy group | Lacks additional methyl substitution on phenolic ring |
| 2-Hydroxy-5-(trifluoromethyl)benzaldehyde | Hydroxyl and aldehyde group | Different functional group leading to distinct reactivity |
| 3-Methyl-4-(trifluoromethoxy)aniline | Aniline derivative | Amino group introduces different properties |
The unique combination of functional groups in this compound contributes to its distinct chemical behavior and biological activity compared to these similar compounds.
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-4-(4-trifluoromethoxyphenyl)phenol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce the trifluoromethoxyphenyl group. Optimization involves:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki reactions, with ligand tuning to reduce steric hindrance.
- Temperature control : Reactions often proceed at 80–100°C in anhydrous solvents (e.g., toluene or DMF).
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
- Yield monitoring : Use HPLC or GC-MS to track intermediates and byproducts .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ ~6.8–7.5 ppm for aromatic protons).
- Mass spectrometry : High-resolution ESI-MS or EI-MS for molecular ion verification.
- X-ray crystallography : Single-crystal diffraction (using SHELXL or WinGX ) for absolute stereochemical confirmation.
- FT-IR : Detect phenolic O-H stretches (~3200–3500 cm⁻¹) and trifluoromethoxy C-F vibrations (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer :
- Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and CCD detectors.
- Structure refinement : SHELXL for anisotropic displacement parameters; WinGX for visualizing packing diagrams.
- Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s notation ) to classify O-H···O or C-H···F interactions.
- Twinning detection : SHELXL’s TWIN command to address overlapping reflections in complex crystals .
Q. What strategies address contradictions in hydrogen bonding patterns observed in different polymorphs of this compound?
- Methodological Answer :
- Thermodynamic vs. kinetic forms : Screen crystallization solvents (e.g., acetone vs. DCM) to isolate polymorphs.
- Computational modeling : Density Functional Theory (DFT) to compare lattice energies of observed H-bond networks.
- Variable-temperature XRD : Monitor structural changes under thermal stress to identify metastable forms .
Q. How can researchers reconcile discrepancies between computational predictions and experimental spectral data for this compound?
- Methodological Answer :
- Benchmarking calculations : Compare DFT (B3LYP/6-311+G(d,p)) with experimental NMR shifts using scaling factors.
- Solvent effects : Include PCM models in simulations to account for solvent-induced shifts in UV-Vis or fluorescence spectra.
- Dynamic effects : Use Car-Parrinello MD simulations to model conformational flexibility in solution .
Q. What protocols are recommended for assessing the biological activity of this compound in cellular models?
- Methodological Answer :
- Cytotoxicity assays : MTT or resazurin reduction tests (IC₅₀ determination) in cancer cell lines (e.g., HeLa or MCF-7).
- Target identification : SPR or ITC to measure binding affinity to suspected protein targets (e.g., kinases or GPCRs).
- Metabolic stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to evaluate oxidative degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
